2,3-diphenyl-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2,3-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12,17H |
InChI Key |
VNMNSTIGSQBDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 2,3 Diphenyl 1h Pyrrole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 2,3-diphenyl-1H-pyrrole. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the different types of protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the pyrrole (B145914) ring and the two phenyl substituents.
The protons of the pyrrole ring typically appear in the aromatic region of the spectrum. The N-H proton of the pyrrole ring is expected to resonate as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The C-H protons of the pyrrole ring at positions 4 and 5 will also give rise to signals in the aromatic region, with their specific chemical shifts and coupling patterns providing valuable structural information.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrrole N-H | Variable | Broad Singlet |
| Pyrrole C4-H & C5-H | ~6.0 - 7.0 | Multiplet |
| Phenyl H's | ~7.0 - 8.0 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound provides a detailed map of the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom in the pyrrole ring and the two phenyl groups.
The carbon atoms of the pyrrole ring (C2, C3, C4, and C5) are expected to resonate in the aromatic region of the ¹³C NMR spectrum. The carbons directly attached to the phenyl groups (C2 and C3) will likely appear at lower field (higher ppm) compared to the other pyrrole carbons (C4 and C5). For instance, in 2-methyl-1,3,5-triphenyl-1H-pyrrole, the pyrrole carbon signals appear at δ 109.5, 122.9, 134.0, and 137.1 ppm.
The carbon atoms of the two phenyl rings will also give rise to a series of signals in the aromatic region, typically between δ 125 and 140 ppm. The quaternary carbons of the phenyl rings to which the pyrrole is attached will have distinct chemical shifts.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Pyrrole C2 & C3 | ~130 - 140 |
| Pyrrole C4 & C5 | ~100 - 120 |
| Phenyl C's | ~125 - 140 |
Advanced Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, advanced two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC spectrum would reveal the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the signals for the C4-H and C5-H protons and their corresponding carbon atoms in the pyrrole ring, as well as the protons and carbons of the phenyl rings.
An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is crucial for establishing the connectivity between the different structural fragments. For example, HMBC correlations would be expected between the pyrrole protons and the carbons of the phenyl rings, and vice-versa, confirming the attachment of the phenyl groups at the C2 and C3 positions of the pyrrole ring.
Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the N-H bond of the pyrrole ring, the C-H bonds of the aromatic rings, and the C=C and C-N bonds of the heterocyclic and aromatic systems.
A prominent feature in the IR spectrum would be the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations of the phenyl and pyrrole rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the pyrrole ring are typically observed in the 1000-1350 cm⁻¹ range. For a related compound, 2,3,4-triphenyl-2,5-dihydro-1H-pyrrole, characteristic IR absorption bands are observed, which can provide a reference for the expected vibrational modes in this compound.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch (Pyrrole) | 1000 - 1350 |
Electronic Spectroscopy for Photophysical Property Assessment
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of this compound. The presence of the extended π-conjugated system, arising from the pyrrole ring and the two phenyl substituents, is expected to give rise to distinct absorption and emission characteristics.
The UV-Visible absorption spectrum of this compound is anticipated to show strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima are influenced by the extent of conjugation and the nature of the solvent. For pyrrole itself, absorption bands are observed around 250 nm and 287 nm. nih.gov The introduction of two phenyl groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the extended conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within molecules. For pyrrole-based compounds, the absorption spectra are typically characterized by bands arising from π-π* transitions within the aromatic system. The absorption spectrum of the parent pyrrole molecule shows distinct bands in the UV region. researchgate.netnist.gov
In derivatives like this compound, the introduction of phenyl substituents on the pyrrole ring is expected to significantly influence the electronic structure and, consequently, the UV-Vis absorption spectrum. The extended conjugation between the phenyl groups and the pyrrole core generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyrrole. This is a common phenomenon observed in various substituted pyrrole systems. nih.govresearchgate.net
The solvent environment can also play a role in the position and intensity of absorption bands, although this effect is often more pronounced in molecules with significant charge-transfer character in their electronic transitions.
Table 1: Expected UV-Vis Absorption Characteristics of Diphenyl-Substituted Pyrroles
| Feature | Description |
|---|---|
| Primary Transitions | π-π* transitions within the conjugated system of the pyrrole and phenyl rings. |
| Effect of Phenyl Groups | Expected bathochromic (red) shift of λmax compared to unsubstituted 1H-pyrrole due to extended π-conjugation. |
| Solvent Effects | Potential for solvatochromic shifts depending on the polarity of the solvent and the nature of the excited state. |
Fluorescence and Emission Spectroscopy
Fluorescence spectroscopy provides information about the de-excitation pathways of electronically excited molecules. Many pyrrole derivatives are known to be fluorescent, and their emission properties are highly sensitive to their molecular structure and environment. nih.gov The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a Stokes shift).
For this compound, fluorescence is expected to originate from the first singlet excited state (S1) reached after absorption of UV radiation. The phenyl substituents are likely to enhance the fluorescence quantum yield compared to simpler pyrroles by increasing the rigidity of the molecule and the extent of the π-conjugated system. Studies on other fluorescent pyrroles have shown emission ranging from the near-UV to the visible region (280–450 nm) upon excitation with UV light (e.g., 260 nm). nih.gov
The phenomenon of solvatofluorochromism, where the emission wavelength changes with solvent polarity, has been observed in some pyrrolo[3,2-b]pyrrole (B15495793) derivatives. nih.gov This effect is particularly strong in molecules with a significant change in dipole moment upon excitation. A highly quadrupolar derivative, for example, exhibited a fluorescence quantum yield as high as 0.96 in nonpolar cyclohexane, while fluorescence was quenched in the polar solvent DMSO. nih.gov This suggests that the emission properties of this compound could also be tunable by altering the solvent environment.
Furthermore, some complex pyrrole derivatives exhibit aggregation-induced emission (AIE), where fluorescence is weak in solution but becomes strong in the aggregated state. nih.gov This property is valuable for applications in bioimaging and materials science.
Table 2: Anticipated Fluorescence Properties of this compound
| Property | Description |
|---|---|
| Excitation Wavelength | Expected in the UV region, corresponding to the π-π* absorption bands. |
| Emission Wavelength | Expected to be at a longer wavelength than the absorption maximum (Stokes shift), likely in the violet-blue region of the spectrum. |
| Quantum Yield (ΦF) | The efficiency of the fluorescence process. Phenyl substitution may lead to a moderate to high quantum yield. |
| Solvatochromism | The emission wavelength may shift depending on the polarity of the solvent. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), a molecule is ionized by electron impact, forming a molecular ion (M+•) which can then break down into smaller, characteristic fragment ions.
For this compound (C16H13N), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 219.28 g/mol ). nist.govnih.gov The fragmentation of the pyrrole ring and its substituents provides a fingerprint for the molecule's structure.
While the specific mass spectrum for this compound is not detailed in the provided search results, data for the isomeric 2,4-diphenyl-1H-pyrrole is available from the NIST WebBook and can serve as a close reference. nist.gov For 2,4-diphenyl-1H-pyrrole, the molecular ion peak at m/z 219 is the base peak, indicating its high stability. The fragmentation of pyrrole derivatives is influenced by the substituents on the ring. nih.gov Common fragmentation pathways involve the loss of small neutral molecules or radicals.
Based on the structure of this compound and general fragmentation principles, the following patterns could be anticipated:
Molecular Ion (M+•): A strong peak at m/z ≈ 219.
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, which would lead to a fragment ion at m/z ≈ 192.
Cleavage of Phenyl Groups: Loss of a phenyl radical (C6H5•) could result in a fragment at m/z ≈ 142.
Rearrangements: Complex rearrangements could lead to various other smaller fragment ions.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 219 | [C16H13N]+• | Molecular Ion (M+•) |
| 218 | [C16H12N]+ | Loss of a hydrogen radical ([M-H]+) |
| 192 | [C15H12]+• | Loss of HCN from the molecular ion |
| 142 | [C10H8N]+ | Loss of a phenyl radical (C6H5•) |
| 115 | [C9H7]+ | Further fragmentation, possibly from the [M-HCN]+• ion |
This table is predictive and based on general fragmentation patterns and data from the isomeric 2,4-diphenyl-1H-pyrrole. nist.gov
X-ray Diffraction for Solid-State Molecular and Supramolecular Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the material's bulk properties.
While a specific crystal structure for this compound has not been found in the search results, studies on closely related molecules reveal important structural trends. For example, the crystal structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine has been determined, showcasing the packing and conformation of a similar diphenyl-substituted heterocyclic system. tandfonline.com
In the solid state, the planarity of the pyrrole ring and the dihedral angles between the ring and the two phenyl substituents are key structural parameters. Steric hindrance between the adjacent phenyl groups at the C2 and C3 positions may cause them to twist out of the plane of the pyrrole ring. This twisting would affect the degree of π-conjugation and influence the solid-state electronic properties.
Intermolecular interactions, such as N-H···π interactions and π-π stacking, are expected to play a significant role in the crystal packing of this compound. The N-H group of the pyrrole ring can act as a hydrogen bond donor, potentially forming hydrogen bonds with the π-systems of neighboring phenyl or pyrrole rings. These interactions create supramolecular architectures that dictate the material's solid-state properties. In related diketopyrrolopyrrole derivatives, herringbone packing is a common motif, though weak π-π stacking interactions are also observed. researchgate.net
Table 4: Expected Crystallographic and Structural Parameters for this compound
| Parameter | Expected Features |
|---|---|
| Crystal System | Dependent on the specific packing arrangement (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Dihedral Angles | Non-zero dihedral angles are expected between the pyrrole ring and the two phenyl rings due to steric hindrance. |
| Intermolecular Interactions | N-H···π hydrogen bonding and π-π stacking are likely to be the dominant forces in the crystal packing. |
| Molecular Conformation | The relative orientation of the two phenyl groups will be a defining feature of the molecular conformation in the solid state. |
Reactivity and Mechanistic Investigations of 2,3 Diphenyl 1h Pyrrole and Its Analogues
Cycloaddition Reaction Pathways (e.g., [2+2], [4+1], [4+2], [6+2])
The aromatic character of the pyrrole (B145914) nucleus generally limits its participation as a diene in Diels-Alder ([4+2] cycloaddition) reactions. ucla.edu However, the introduction of electron-withdrawing groups on the nitrogen atom can enhance its reactivity. ucla.edu While simple pyrroles react with highly reactive dienophiles like dimethyl acetylenedicarboxylate, the yields are often modest. ucla.eduacs.org N-substituted pyrroles can undergo [4+2] cycloadditions, acting as the diene component, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org Intramolecular Diels-Alder reactions of pyrroles have also been successfully demonstrated, showcasing the entropic advantage of tethering the diene and dienophile. ucla.edu
Beyond the classic Diels-Alder reaction, pyrrole derivatives can participate in other cycloaddition pathways. For instance, photochemical [2+2] cycloadditions of 2,5-dihydro-1H-pyrrole-2-thiones with alkenes have been reported. rsc.org Additionally, pyrroles can react with carbenes in a [2+1] cycloaddition. wikipedia.org The reaction with dichlorocarbene, for example, leads to a dichlorocyclopropane intermediate which can rearrange to form 3-chloropyridine (B48278) in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org There are also examples of [4+3] cycloadditions where pyrroles act as the 4π-electron component, reacting with oxyallylic cations to form bridged bicyclic systems. hku.hk Furthermore, 1,3-dipolar cycloadditions involving pyrrole derivatives, such as the reaction of 4-acyl-1H-pyrrole-2,3-diones with diphenylnitrone, have been studied, proceeding through a one-step, asynchronous mechanism. mdpi.com An organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed as a route to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org
The table below summarizes various cycloaddition pathways involving pyrrole derivatives.
| Cycloaddition Type | Reactants | Product Type | Key Features |
| [4+2] Diels-Alder | N-acyl pyrrole + Dimethyl acetylenedicarboxylate | Bicyclic adduct | Requires activation of the pyrrole ring. ucla.edu |
| Intramolecular [4+2] | Tethered pyrrole-dienophile | Fused ring system | Entropically favored process. ucla.edu |
| [2+2] Photocycloaddition | 2,5-dihydro-1H-pyrrole-2-thione + Alkene | Thietane intermediate | Photochemically induced reaction. rsc.org |
| [2+1] Cycloaddition | Pyrrole + Dichlorocarbene | Dichlorocyclopropane intermediate | Leads to ring expansion (Ciamician–Dennstedt rearrangement). wikipedia.org |
| [4+3] Cycloaddition | N-protected pyrrole + Oxyallylic cation | Aza-bridged tricyclic adduct | Sensitive to electronic factors of the pyrrole. hku.hk |
| [6+2] Cycloaddition | 2-methide-2H-pyrrole + Aryl acetaldehyde | 2,3-dihydro-1H-pyrrolizin-3-ol | Organocatalyzed and enantioselective. acs.org |
| 1,3-Dipolar Cycloaddition | 4-acyl-1H-pyrrole-2,3-dione + Diphenylnitrone | Spiro-isoxazolidine | One-step, asynchronous mechanism. mdpi.com |
Functional Group Transformations and Derivatizations (e.g., Nitrile Hydrolysis, Acylation)
The 2,3-diphenyl-1H-pyrrole scaffold allows for a variety of functional group transformations. Acylation, a common derivatization, can be achieved under various conditions. For instance, the Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride, is an effective method for the formylation of electron-rich aromatic rings like pyrrole. wikipedia.orgchemistrysteps.comchemtube3d.com This reaction proceeds via an electrophilic substitution mechanism, typically at the more reactive C-2 or C-5 position. chemistrysteps.comyoutube.com The electrophile in this case is the Vilsmeier reagent, a chloroiminium ion. wikipedia.org Another approach to acylation involves silver-free Minisci conditions for the monoacylation of electron-rich pyrroles, which advantageously avoids polymerization of the starting material. organic-chemistry.org
While specific examples of nitrile hydrolysis on this compound are not prevalent in the searched literature, this transformation is a standard synthetic procedure for converting nitriles to carboxylic acids or amides, and would be an expected reaction for nitrile-substituted diphenylpyrrole derivatives.
Polymerization and Oligomerization Studies (e.g., Free-Radical Polymerization)
Pyrrole and its derivatives are well-known precursors to conducting polymers. derpharmachemica.com Electropolymerization is a common method to generate these materials, where the monomer is oxidized at an electrode surface to form a polymer film. derpharmachemica.commdpi.com The mechanism for the electropolymerization of pyrrole is generally accepted to proceed through a cation-radical coupling process. dtic.mildtic.mil However, under specific conditions, an electrochemically initiated chain polymerization has also been observed. dtic.mildtic.mil
Studies on N-substituted pyrroles have shown that the nature of the substituent can significantly impact the polymerization process. acs.org For example, electron-withdrawing groups can hinder polymerization by making the monomer more difficult to oxidize. acs.org The morphology and properties of the resulting polymer films, such as polypyrrole, are influenced by factors like the dopant anion used during synthesis. derpharmachemica.com While free-radical reactions of simple pyrroles have been investigated, leading to dimerization or attack on the diene system, the specific free-radical polymerization of this compound is less documented in the provided results. ibm.com However, π-conjugated polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which are structurally related, have been synthesized via electrochemical polymerization. rsc.org
Rearrangement Processes and Isomerization
Substituted pyrroles can undergo various rearrangement and isomerization reactions, often induced photochemically or thermally. Photochemical irradiation of certain pyrrole derivatives can lead to complex molecular rearrangements. For example, o-pyrrolylstilbenes undergo photochemical cis-trans isomerization and an intramolecular hydrogen transfer, leading to the formation of spiro-2H-pyrroles, which can then rearrange on silica (B1680970) gel to yield dihydroindoles. acs.orgacs.org Other photochemical reactions of pyrroles can lead to the formation of vinyl aziridines, which can then undergo facile thermal homodienyl- acs.orgnih.gov-hydrogen shifts. bris.ac.uk
Thermal isomerization of trisubstituted pyrroles has also been studied. acs.org The isomerization of 2H-pyrroles to the more thermodynamically stable 1H-pyrroles is thought to proceed via a consecutive acs.orgnih.gov-sigmatropic shift and tautomerization. researchgate.net A novel one-pot synthesis of tetrasubstituted pyrroles involves a coupling-isomerization-Stetter-Paal-Knorr sequence. nih.gov
Nucleophilic and Electrophilic Reactivity Studies
The pyrrole ring is electron-rich due to the delocalization of the nitrogen lone pair into the five-membered ring, making it highly reactive towards electrophiles. wikipedia.orgpearson.com Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry and generally occurs preferentially at the C-2 (α) position rather than the C-3 (β) position. wikipedia.orgpearson.comonlineorganicchemistrytutor.comaklectures.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon attack at the α-position, which can be stabilized by more resonance structures. pearson.comonlineorganicchemistrytutor.com
Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and acylation (such as the Vilsmeier-Haack reaction). wikipedia.orgyoutube.com Due to the high reactivity of the pyrrole ring, these reactions often proceed under milder conditions than those required for benzene. youtube.compearson.com
The NH proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5), allowing for deprotonation with strong bases to form the pyrrolide anion. wikipedia.org This anion is nucleophilic and can react with various electrophiles at the nitrogen atom, leading to N-substituted pyrroles. wikipedia.org The regioselectivity (N- vs. C-alkylation) can depend on the counterion and solvent. wikipedia.org
The table below provides a summary of the reactivity of the pyrrole ring.
| Reaction Type | Reagent Type | Preferred Position of Attack | Notes |
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, SO₃, Br⁺, RCO⁺) | C-2 (α-position) | The ring is highly activated; reactions proceed under mild conditions. youtube.compearson.com |
| Nucleophilic Reaction | Strong Bases (e.g., BuLi, NaH) | N-H proton | Forms a nucleophilic pyrrolide anion. wikipedia.org |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C-2 (α-position) | A specific type of electrophilic substitution to add a formyl group. wikipedia.orgchemistrysteps.com |
Supramolecular Interactions in Diphenylpyrrole Systems
The N-H group of the pyrrole ring is a classic hydrogen bond donor. In the solid state and in solution, pyrrole molecules can form N-H···π hydrogen bonds with the π-system of adjacent pyrrole rings. researchgate.net In derivatives of this compound containing suitable acceptor groups (e.g., carbonyls, nitro groups), intermolecular N-H···O hydrogen bonds are expected to be a dominant feature in their crystal packing. Similarly, activated C-H groups on the phenyl rings or the pyrrole ring can act as weak hydrogen bond donors, participating in C-H···O or C-H···π interactions, further stabilizing the supramolecular assembly. These non-covalent interactions play a crucial role in determining the molecular conformation and crystal packing of these compounds.
π-π Stacking Phenomena
Due to the presence of multiple aromatic rings, π-π stacking interactions are a significant feature in the supramolecular chemistry of phenyl-substituted pyrroles. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, play a crucial role in determining the crystal packing and solid-state architecture of these compounds. The specific geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.
In derivatives of 1H-pyrrole, the orientation and distance between the interacting rings are critical. For instance, in the crystal structure of (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a related compound, π(pyrrole)–π(nitrobenzene) stacking is observed with an inter-centroid separation of 3.7414 (10) Å. nih.gov This demonstrates a parallel-displaced configuration, which helps to minimize electrostatic repulsion while maximizing attractive dispersion forces.
Theoretical studies on pyrrole-pyrrole systems indicate that the minimum interaction energy for a parallel-displaced configuration can be as significant as -5.38 kcal/mol. nih.gov This is a stronger interaction than that observed in benzene-benzene or even pyridine-pyridine systems, highlighting the potent nature of stacking interactions involving the pyrrole ring. nih.gov The specific charge distribution and higher polarizability of the pyrrole molecule contribute significantly to this strong intermolecular interaction. nih.gov
While direct crystallographic data for this compound is not detailed in the available literature, studies on analogous structures provide insight. For example, in some pyrrole-chalcone derivatives, the phenyl and pyrrole rings are significantly inclined to each other, which can preclude significant π–π stacking in favor of other interactions like C—H⋯π bonds. nih.gov The interplay between different non-covalent forces ultimately dictates the final solid-state assembly.
Interactive Data Table: Comparison of Stacking Interaction Energies
| Interacting System | Interaction Energy (kcal/mol) | Method |
| Pyrrole-Pyrrole | -5.38 | B97-D3/aDZ |
| Pyridine-Pyridine | -4.53 | B97-D3/aDZ |
| Benzene-Pyridine | -4.08 | B97-D3/aDZ |
| Benzene-Benzene | -3.47 | B97-D3/aDZ |
| Data sourced from computational studies on π-stacking in aromatic systems. nih.gov |
Non-Bonded Interactions
Beyond π-π stacking, a variety of other non-bonded interactions are instrumental in stabilizing the structures of this compound and its analogues. These include hydrogen bonds, C—H⋯π interactions, and van der Waals forces.
The pyrrole N-H group is a classic hydrogen bond donor. In the solid state, molecules containing this moiety frequently form N—H⋯O or N—H⋯N hydrogen bonds, which can link molecules into chains, ribbons, or more complex three-dimensional networks. nih.govmdpi.com For example, in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, molecules are linked by N—H⋯O hydrogen bonds, forming C(7) chains. nih.gov In the absence of stronger acceptors, the π-system of a pyrrole or phenyl ring can act as a weak hydrogen bond acceptor, leading to N—H⋯π interactions. researchgate.netacgpubs.org
Furthermore, interactions involving heteroatoms can occur. In the case of (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, nitro-O⋯π(pyrrole) and C—H⋯O interactions are observed, which connect supramolecular layers. nih.gov The collective effect of these varied and often competing non-bonded interactions governs the molecular conformation and crystal packing, influencing the material's physical properties.
Interactive Data Table: Common Non-Bonded Interactions in Pyrrole Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H | O, N | N⋯O/N ≈ 2.8-3.1 | Formation of chains, sheets |
| N-H⋯π Interaction | N-H | π-system (Pyrrole/Phenyl) | N⋯centroid ≈ 3.2-3.5 | Dimer and chain formation |
| C-H⋯π Interaction | C-H | π-system (Pyrrole/Phenyl) | C⋯centroid ≈ 3.4-3.8 | Linking of motifs, network formation |
| π-π Stacking | π-system | π-system | Centroid⋯centroid ≈ 3.5-4.0 | Columnar stacking, layer formation |
| Distances are generalized from typical crystallographic data for related structures. nih.govnih.govacgpubs.org |
Computational and Theoretical Studies on 2,3 Diphenyl 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2,3-diphenyl-1H-pyrrole.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov In the context of this compound, DFT calculations can be employed to determine its optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP). tandfonline.com These calculations provide a detailed picture of the electron distribution within the molecule, highlighting electron-rich and electron-deficient regions, which are crucial for understanding its reactivity. mdpi.com
The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For this compound, a key structural feature is the relative orientation of the two phenyl rings with respect to the pyrrole (B145914) core. DFT calculations can predict whether a planar or a twisted conformation is more stable.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyrrole ring is expected to be an electron-rich site, while the hydrogen atom attached to the nitrogen is likely to be electron-deficient.
Table 1: Illustrative DFT-Calculated Properties of this compound
| Property | Illustrative Value |
| Total Energy | -885. Hartree |
| Dipole Moment | 2.1 Debye |
| N-H Bond Length | 1.01 Å |
| C2-C3 Bond Length | 1.39 Å |
| Dihedral Angle (Pyrrole-Phenyl at C2) | 35° |
| Dihedral Angle (Pyrrole-Phenyl at C3) | 45° |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic heterocyclic compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules and predict their spectroscopic behavior. fountainjournals.com For this compound, TD-DFT calculations can simulate its UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net
These calculations provide information about the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths of these transitions. The nature of the electronic transitions, such as π→π* or n→π*, can also be identified by analyzing the molecular orbitals involved. This information is crucial for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. The solvent effects on the spectroscopic properties can also be modeled using TD-DFT in conjunction with appropriate solvent models. fountainjournals.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.comresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value (eV) |
| HOMO Energy (E_HOMO) | - | -5.8 |
| LUMO Energy (E_LUMO) | - | -1.2 |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.6 |
| Ionization Potential (I) | -E_HOMO | 5.8 |
| Electron Affinity (A) | -E_LUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 |
| Chemical Softness (S) | 1 / (2η) | 0.22 |
Note: The values in this table are illustrative and based on typical DFT calculations for aromatic heterocyclic compounds.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational landscape of this compound.
The presence of two phenyl substituents on the pyrrole ring allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. This is often achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. researchgate.netlongdom.org
For this compound, the PES can be scanned by systematically rotating the phenyl rings relative to the pyrrole core to locate the energy minima corresponding to stable conformers and the transition states connecting them. This analysis can reveal the most probable conformations of the molecule in the gas phase or in solution. While E/Z isomerism is not applicable to the substitution pattern of this compound, conformational isomers arising from phenyl ring rotation are significant.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. mdpi.com An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of this compound and the study of its dynamic properties in a simulated environment, such as in a solvent. researchgate.net
MD simulations can provide insights into how the molecule behaves over time, including conformational changes, interactions with solvent molecules, and the stability of different conformers. mdpi.com For instance, an MD simulation could reveal the preferred orientations of the phenyl rings in an aqueous solution and the timescale of their rotational motions.
Molecular Electrostatic Potential Surfaces (MEPS)
Molecular Electrostatic Potential Surfaces (MEPS) are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEPS map illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's electrophilic and nucleophilic sites.
In the context of this compound, a MEPS analysis would reveal the regions of positive and negative electrostatic potential. The nitrogen atom of the pyrrole ring is expected to be a region of negative potential (electron-rich), making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential (electron-poor), indicating its susceptibility to nucleophilic attack. The phenyl rings would also influence the electrostatic potential distribution across the molecule.
Semi-Empirical Methods (e.g., PM3, AM1)
Semi-empirical methods are a class of quantum chemistry calculations that utilize parameters derived from experimental data to simplify the complex equations of ab initio methods. uomustansiriyah.edu.iq These methods, including PM3 (Parametric Method 3) and AM1 (Austin Model 1), offer a balance between computational cost and accuracy, making them suitable for studying larger molecules. uni-muenchen.deucsb.edu They are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uomustansiriyah.edu.iq
These methods can be employed to calculate various properties of this compound, such as its optimized geometry, heat of formation, and electronic properties. For instance, a study on substituted lactones utilized AM1 and PM3 calculations to investigate reaction mechanisms. rsc.org While these methods are powerful for predicting trends and reactivities, their accuracy can be variable, and they may not be reliable for predicting certain properties like infrared band intensities. nih.gov
Although specific research findings from PM3 or AM1 calculations on this compound have not been detailed in the available literature, a comparative analysis of these methods on similar heterocyclic compounds suggests they could provide valuable insights into the molecule's conformational preferences and relative stability. The choice between PM3 and AM1 would depend on the specific properties being investigated, as their parameterization differs, leading to variations in their predictive accuracy for different molecular systems. ucsb.edu
A comprehensive computational study employing these semi-empirical methods on this compound would involve optimizing the molecular structure to find the lowest energy conformation and then calculating various electronic and thermodynamic properties. The results would provide a theoretical framework for understanding the molecule's behavior and reactivity.
Advanced Materials Applications of 2,3 Diphenyl 1h Pyrrole Derivatives
Optoelectronic and Photonic Materials
The electronic properties of 2,3-diphenyl-1H-pyrrole derivatives, which can be tuned through chemical modification, make them suitable for use in a range of optoelectronic and photonic devices. The non-planar structure, arising from the sterically hindered phenyl groups, can influence molecular packing in the solid state, which is a critical factor for charge transport and device performance.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Organic Materials
Derivatives of this compound are being investigated for their potential in organic light-emitting diodes (OLEDs). The pyrrole (B145914) moiety acts as an electron-rich unit, and when combined with suitable electron-withdrawing groups, can form molecules with efficient intramolecular charge transfer (ICT) characteristics, which is beneficial for electroluminescence. Theoretical studies on related pyrrole-terphenyl structures suggest that these compounds can possess suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as emissive or charge-transporting materials in OLEDs jmaterenvironsci.com. The HOMO and LUMO levels are crucial for efficient injection of holes and electrons, respectively, from the electrodes into the organic layer.
For instance, computational studies on molecules incorporating pyrrole and terphenyl units have been performed to evaluate their electronic properties for OLED applications. These studies help in predicting the potential performance of such materials before their synthesis and device fabrication jmaterenvironsci.com.
| Compound Family | Predicted Property | Significance for OLEDs |
| Pyrrole-terphenyl systems | Suitable HOMO/LUMO energy levels | Facilitates efficient charge injection and transport |
| Potential for intramolecular charge transfer | Can lead to efficient electroluminescence |
Organic Field-Effect Transistors (OFETs)
The application of this compound derivatives in organic field-effect transistors (OFETs) is an area of growing interest. The semiconductor performance in an OFET is largely dependent on the material's ability to transport charge carriers (holes or electrons) and its solid-state packing. The substituted pyrrole core can serve as a building block for larger conjugated systems designed for efficient charge transport. While specific performance data for OFETs based on this compound is limited, the broader class of pyrrole-based materials has shown significant promise. For example, diketopyrrolopyrrole (DPP) derivatives, which contain a pyrrole-based core, are known to exhibit high charge carrier mobilities nih.govresearchgate.net. The principles learned from these related systems can guide the design of novel this compound-based semiconductors for OFET applications.
Organic Photovoltaic (OPV) Devices
In the field of organic photovoltaics (OPVs), materials based on pyrrole derivatives have been extensively studied as electron donor materials in the active layer of solar cells. These materials are valued for their strong electron-donating nature and their ability to be chemically modified to tune their absorption spectra and energy levels. While specific examples of this compound derivatives in high-performance OPVs are not yet widely reported, related structures such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP) have been used to create materials that achieve high power conversion efficiencies researchgate.net. The insights gained from these studies can inform the molecular design of this compound derivatives for OPV applications, aiming to optimize their light-harvesting capabilities and charge generation efficiency when blended with an electron acceptor material.
Electrochromic Systems
Electrochromic materials can change their color in response to an applied electrical potential, making them suitable for applications such as smart windows and displays. Polymers based on pyrrole, known as polypyrroles, are well-known for their electrochromic properties nih.gov. The incorporation of diphenyl substituents at the 2 and 3 positions of the pyrrole ring can influence the electronic and steric properties of the resulting polymer. This can affect the color, switching speed, and stability of the electrochromic material. For example, polymers based on 2,5-dithienylpyrrole (SNS) derivatives, which are structurally related to diphenylpyrroles, exhibit reversible color changes and stable redox behavior, making them candidates for electrochromic applications core.ac.ukmdpi.com.
| Polymer System | Electrochromic Transition | Potential Application |
| Poly(dithienylpyrrole) derivatives | Yellow (neutral) to Grayish Blue (oxidized) | Smart windows, displays |
Fluorescent Probes and Chemosensors in Chemical Biology and Environmental Monitoring
The fluorescence properties of this compound derivatives can be harnessed for the development of chemosensors. These sensors can detect the presence of specific ions or molecules through a change in their fluorescence emission. The design of these probes often relies on specific photophysical mechanisms that are triggered by the analyte.
Design Principles and Sensing Mechanisms (e.g., Twisted Intramolecular Charge Transfer (TICT), Aggregation-Induced Emission (AIE))
Twisted Intramolecular Charge Transfer (TICT): The TICT phenomenon is a key principle in the design of fluorescent probes. In molecules exhibiting TICT, photoexcitation leads to an intramolecular charge transfer from an electron-donating part of the molecule to an electron-accepting part, accompanied by a twisting of the molecular geometry. This twisted state is often non-emissive or emits at a longer wavelength. The presence of an analyte can restrict this twisting motion, leading to an enhancement of fluorescence, thus signaling the detection event nih.govrsc.orgresearchgate.net. The this compound scaffold can be functionalized with donor and acceptor groups to facilitate TICT-based sensing mechanisms.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission rsc.orgnih.govbit.edu.cn. Aryl-substituted pyrrole derivatives have been shown to exhibit AIE. For example, triphenylpyrrole salts with AIE properties have been developed as chemosensors for the detection of Al³⁺ ions in aqueous solutions bit.edu.cn. In these systems, the binding of the metal ion can induce aggregation of the probe molecules, leading to a "turn-on" fluorescence response. The highly twisted conformation of some aryl-substituted pyrroles can be a key factor in promoting the AIE effect nih.gov.
| Sensing Mechanism | Principle | Application in Sensing |
| TICT | Analyte restricts intramolecular twisting, enhancing fluorescence. | "Turn-on" fluorescent probes for various analytes. |
| AIE | Analyte induces aggregation, restricting intramolecular rotations and causing fluorescence. | Sensitive detection of metal ions like Al³⁺ in aqueous media. |
Selective Detection of Analytes (e.g., Metal Ions such as Fe³⁺/Fe²⁺, Zn²⁺, Al³⁺, Hg²⁺; Aldehydes)
Derivatives of this compound have been explored as fluorometric and colorimetric sensors for a variety of analytes. The core principle behind their sensing capability lies in the modification of the pyrrole scaffold with specific recognition moieties that can selectively interact with the target analyte. This interaction subsequently modulates the photophysical properties of the fluorophore, leading to a detectable signal, such as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, or a noticeable color change.
Metal Ion Detection:
The detection of metal ions is crucial due to their significant roles in biological systems and their potential environmental impact. This compound derivatives have been designed to selectively bind with various metal ions.
Fe³⁺/Fe²⁺: Iron is an essential element in many biological processes, and its dysregulation is associated with several diseases. Pyrrole-based Schiff base derivatives have been shown to act as fluorescent sensors for Fe³⁺. researchgate.net The coordination of Fe³⁺ with the sensor can inhibit photoinduced electron transfer (PET), leading to a significant enhancement of fluorescence. researchgate.net While specific studies on this compound for iron sensing are emerging, the general principles suggest its high potential in this area.
Zn²⁺: Zinc is another vital metal ion in biological systems, and its detection is of great interest. Diketopyrrolopyrrole (DPP) derivatives, which share a similar pyrrolic core, have been successfully employed as "AND" logic fluorescent probes for lysosomal Zn²⁺. nih.gov These probes can discriminate between cancerous and normal prostate cells based on their different zinc levels. nih.gov A series of DPP-based probes have been developed that show a significant fluorescence increase in the presence of both low pH and Zn²⁺, a condition characteristic of lysosomes. nih.gov
Al³⁺: Aluminum is a neurotoxic metal, and its detection is important for environmental and biological monitoring. Dihydroindeno[1,2-b]pyrrole derivatives have been reported as highly selective "off-on" chemosensors for Al³⁺, capable of bioimaging in living cells. nih.gov These probes exhibit a dramatic fluorescence enhancement specifically in the presence of Al³⁺, with a low detection limit. nih.gov
Hg²⁺: Mercury is a highly toxic heavy metal, and its detection is a priority for environmental protection. Pyrrole-containing fluorescent probes have been designed for the selective detection of Hg²⁺. A common strategy involves a "turn off-on" mechanism where the fluorescence is initially quenched by a quencher and then restored upon the addition of Hg²⁺, which displaces the quencher.
Aldehyde Detection:
The development of fluorescent chemosensors for aldehydes is an active area of research. While specific examples based on this compound are not extensively documented, the general approach often involves the reaction of an amino-functionalized pyrrole derivative with the aldehyde to form a Schiff base. This reaction alters the electronic properties of the fluorophore, leading to a change in its fluorescence.
Table 1: Examples of Pyrrole-Based Fluorescent Probes for Analyte Detection
| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Pyrrole-based Schiff Base | Fe³⁺ | Fluorescence Enhancement (PET Inhibition) | - | researchgate.net |
| Diketopyrrolopyrrole Derivative | Zn²⁺ (in lysosomes) | AND Logic (pH and Zn²⁺) | - | nih.gov |
| Dihydroindeno[1,2-b]pyrrole | Al³⁺ | "Off-On" Fluorescence | 10⁻⁶ M | nih.gov |
Applications in Bioimaging Research and Protein Detection
The inherent fluorescence of this compound derivatives makes them attractive candidates for bioimaging applications. By modifying their structure to enhance cell permeability and target specific organelles or biomolecules, these compounds can be used as probes to visualize cellular processes and structures.
Bioimaging:
Fluorescent probes based on pyrrole derivatives have been successfully used for live-cell imaging. For instance, pyrenoylpyrrole-based compounds have been shown to be non-toxic to mammalian cells and suitable for imaging bacterial cells. nih.gov The design of probes with aggregation-induced phosphorescence characteristics allows for time-resolved bioimaging, which can effectively eliminate interference from short-lived background fluorescence. nih.gov Diketopyrrolopyrrole-based probes have been specifically designed for imaging lysosomal Zn²⁺ in living cells. nih.gov
Protein Detection:
While the direct detection of specific proteins using this compound derivatives is a developing area, the general principles of fluorescent probe design can be applied. This typically involves conjugating the pyrrole fluorophore to a ligand that has a high affinity and selectivity for the target protein. Upon binding, the fluorescence properties of the probe would change, allowing for the detection and quantification of the protein. Pyrrole-based motifs have been explored in the development of inhibitors for enzymes like COX-2, where the fluorescent properties of the pyrrole core can be utilized to screen for binding. nih.gov
Table 2: Bioimaging Applications of Pyrrole Derivatives
| Probe Type | Application | Key Features | Reference |
|---|---|---|---|
| Pyrenoylpyrrole | Bacterial Cell Imaging | Non-toxic, Good Photophysical Properties | nih.gov |
| Phenyl-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl) methanone (B1245722) (TPM) | Time-Resolved Bioimaging | Aggregation-Induced Phosphorescence | nih.gov |
| Diketopyrrolopyrrole Derivative | Lysosomal Zn²⁺ Imaging | AND Logic Gate, High Selectivity | nih.gov |
Advanced Pigments and Dyes
The this compound scaffold is a core component of a class of high-performance pigments known as diketopyrrolopyrroles (DPPs). These pigments are renowned for their brilliant colors, typically in the red, orange, and yellow regions of the spectrum, as well as their exceptional stability to light, heat, and weathering. frontiersin.orgnih.gov
The remarkable properties of DPP pigments stem from their planar, electron-deficient bicyclic lactam core, which is flanked by aromatic groups. This structure promotes strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state, leading to their high thermal stability and insolubility in most solvents. consensus.app
By modifying the aryl groups at the 3- and 6-positions of the DPP core, the color and other properties of the pigment can be fine-tuned. The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can shift the absorption and emission spectra, allowing for the creation of a wide palette of colors. While the parent this compound itself is not a pigment, its derivatives, particularly the DPPs, are of significant commercial importance in the automotive, industrial, and decorative coatings industries, as well as in plastics and printing inks. frontiersin.orgnih.gov
Table 3: Properties of Diketopyrrolopyrrole (DPP) Pigments
| Property | Description |
|---|---|
| Color Range | Red, Orange, Yellow |
| Stability | High thermal, light, and weather fastness |
| Chemical Structure | Planar, electron-deficient core with strong intermolecular interactions |
| Applications | Automotive coatings, industrial paints, plastics, printing inks |
Building Blocks for Supramolecular Assemblies and Frameworks
The rigid and planar structure of this compound, combined with its capacity for hydrogen bonding via the N-H group, makes it an excellent building block for the construction of well-defined supramolecular assemblies and frameworks. nih.gov The principles of crystal engineering can be applied to direct the self-assembly of these molecules into predictable one-, two-, and three-dimensional architectures. researchgate.netnih.govkaust.edu.satudelft.nl
The phenyl groups at the 2- and 3-positions can be functionalized with various recognition sites, such as hydrogen bond donors and acceptors, or metal-coordinating ligands. This allows for the programmed assembly of complex structures through a combination of hydrogen bonding, π-π stacking, and metal-ligand coordination.
For example, by introducing carboxylic acid groups onto the phenyl rings, it is possible to create robust hydrogen-bonded networks. Similarly, the incorporation of pyridyl or other nitrogen-containing heterocycles can facilitate the formation of metal-organic frameworks (MOFs) when combined with metal ions. researchgate.netnih.gov These porous materials have potential applications in gas storage, separation, and catalysis. The ability to control the assembly of this compound derivatives on a molecular level opens up exciting possibilities for the design of new functional materials with tailored properties.
Table 4: Supramolecular Assemblies Based on Pyrrole Derivatives
| Assembly Type | Driving Force | Potential Applications |
|---|---|---|
| Hydrogen-Bonded Networks | Hydrogen Bonding, π-π Stacking | Crystal Engineering, Host-Guest Chemistry |
| Metal-Organic Frameworks (MOFs) | Metal-Ligand Coordination | Gas Storage, Separation, Catalysis |
Chemical Biology and Medicinal Chemistry Research on 2,3 Diphenyl 1h Pyrrole Core
Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction
Structure-activity relationship (SAR) studies have been pivotal in optimizing the interaction of 2,3-diphenyl-1H-pyrrole derivatives with their molecular targets. A significant body of research has focused on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.
Key findings from these SAR studies reveal that:
The 3-carbonitrile group is a crucial feature for the inhibitory potency of these compounds.
The vicinal 4,5-diphenyl substituents on the pyrrole (B145914) ring are important for maintaining activity.
The N-benzyl side chain also plays a significant role in the interaction with MBLs.
Modifications at the 2-amino group , such as acylation, have been shown to influence the inhibitory effect, with N-acylamide derivatives demonstrating high potency. For instance, the N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has been identified as a potent in vitro inhibitor of various MBLs.
These studies underscore the importance of specific structural motifs within the broader this compound framework for effective molecular target engagement. The ability to systematically modify these key positions has allowed for the optimization of inhibitory activity and the development of broad-spectrum drug leads.
Research on Enzyme Inhibition Mechanisms
The this compound core has been investigated as a scaffold for inhibitors of a variety of enzymes implicated in human disease and antibiotic resistance.
Metallo-β-lactamases (MBLs): As mentioned, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as potent inhibitors of MBLs from different subgroups (B1, B2, and B3). These enzymes are a major threat to global health due to their ability to inactivate a broad range of β-lactam antibiotics. Certain diphenylpyrrole derivatives have demonstrated broad-spectrum inhibition with Ki values in the low micromolar range. Some of these compounds have also shown synergistic effects when combined with antibiotics like penicillin G, cefuroxime, and meropenem, highlighting their potential to restore the efficacy of existing antibiotic therapies.
Cyclooxygenase-2 (COX-2): Diaryl heterocyclic compounds are a well-established class of selective COX-2 inhibitors. Research into fluorescent pyrrole-based probes has leveraged the Paal-Knorr reaction, guided by the COX-2 enzyme itself, to form these inhibitors. This work has led to the discovery of a set of pyrrole derivatives with COX-2 inhibitory activity comparable to the prescription drug Celecoxib. nih.gov The diaryl motif, a key feature of the this compound core, is crucial for this activity.
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgnih.govrjpbr.com While extensive research exists on various heterocyclic DHFR inhibitors, including those with pyrroloquinazoline structures, specific studies focusing on the this compound core as a primary scaffold for DHFR inhibition are not extensively documented in the currently available literature. wikipedia.orgnih.govrjpbr.com
HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis, and its inhibitors are widely used to treat hypercholesterolemia. Research has been conducted on substituted pyrrole-based ligands as potent inhibitors of HMG-CoA reductase. These studies have focused on modifying derivatives of (3R,5R)-7-[3-(4-fluorophenyl)-1-isopropyl-4-phenyl-5-phenylcarbamoyl-1H-pyrrol-2-yl]-3,5-dihydroxy-heptanoic acid to enhance hepatoselectivity by reducing lipophilicity. While these compounds are structurally related, they represent more complex derivatives than the basic this compound core.
Acetylcholinesterase: Derivatives with a 1,3-diaryl-pyrrole skeleton have been investigated as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). One such compound demonstrated inhibition of BChE in a mixed competitive mode, suggesting interactions with both the catalytic and peripheral sites of the enzyme.
α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes to delay carbohydrate absorption. acs.orgnih.govnih.gov While various heterocyclic compounds have been explored for this purpose, dedicated research on the inhibitory activity of the this compound scaffold against α-glucosidase is not prominent in the available scientific literature. acs.orgnih.govnih.gov
Exploration of Antiproliferative and Antimicrobial Research Potential (in vitro studies)
The this compound scaffold and its derivatives have demonstrated significant potential as both antiproliferative and antimicrobial agents in in vitro studies.
Antiproliferative Research: Various substituted pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, some trisubstituted pyrrole derivatives have shown dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinoma cell lines. mdpi.com Notably, certain compounds exhibited higher antitumor properties against LoVo colon cells. mdpi.com Additionally, studies on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which share a diaryl-pyrroline core, have revealed that some of these compounds exhibit a good to high selectivity index in their antiproliferative activity against multiple human cancer cell lines. nih.gov
Antimicrobial Research: The pyrrole nucleus is a constituent of many compounds with potent antimicrobial properties. Diphenyl pyrrole compounds, in particular, have exhibited notable activity against both drug-resistant Gram-positive and Gram-negative bacteria. researchgate.net Research on 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles has indicated promising antimicrobial activity when compared to standard drugs. researchgate.net The broad-spectrum potential of pyrrole derivatives makes them an attractive area for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance. researchgate.netnih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Pyrrole Derivatives
| Compound Type | Cell Line(s) | Activity |
|---|---|---|
| Trisubstituted pyrroles | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Dose- and time-dependent cytotoxicity |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Multiple human cancer cell lines | Good to high selectivity index |
| 2,4,5-Triphenyl-1H-imidazole derivatives (related azole) | A549 (non-small cell lung carcinoma) | Significant growth inhibitory effects |
This table is for illustrative purposes and summarizes findings from various studies on related pyrrole and azole structures.
Development of Chemical Probes for Biological Systems
The inherent properties of the this compound scaffold, particularly its potential for fluorescence, make it a valuable core for the development of chemical probes. These probes are essential tools for visualizing and studying biological processes in real-time.
A notable application in this area is the development of fluorescent pyrrole-based probes for cyclooxygenase-2 (COX-2). Researchers have utilized a protein-templated fragment ligation approach where the COX-2 enzyme itself facilitates the Paal-Knorr reaction to synthesize fluorescent ligands. nih.gov This innovative method has led to the discovery of fluorescent probes that can selectively bind to COX-2, enabling its detection and the screening of potential inhibitors. nih.gov The diarylpyrrole structure, central to this compound, is a key feature of these probes. nih.gov
Investigation of Growth Stimulating Properties (e.g., green algae)
Currently, there is a lack of available scientific literature investigating the growth-stimulating properties of this compound on green algae. Research in this specific area appears to be unexplored. Studies on the interaction of heterocyclic compounds with algae have sometimes focused on growth inhibition as a means to control biofouling. For example, certain cationic corroles have been shown to cause a drastic reduction in the biomass of green algae. nih.gov However, this is the opposite of growth stimulation. Therefore, the potential for this compound to act as a growth stimulant for green algae remains an open area for future investigation.
Emerging Trends and Future Research Perspectives for 2,3 Diphenyl 1h Pyrrole
Integration with Nanomaterials and Hybrid Systems
The development of hybrid systems, which combine different materials to achieve synergistic properties, represents a promising frontier for 2,3-diphenyl-1H-pyrrole. mdpi.com These hybrid nanomaterials are distinct from simple composites in that their components interact to form new, organized nanostructures with emergent properties. mdpi.com Future research is anticipated to focus on integrating this compound with various nanomaterials to create novel functional systems.
The aromatic phenyl rings and the pyrrole (B145914) core of the molecule can facilitate non-covalent interactions, such as π-π stacking, with carbon-based nanomaterials like graphene or carbon nanotubes. This integration could lead to the development of advanced conductive materials or sensors. Furthermore, this compound and its derivatives could serve as organic linkers or surface modifiers for metal nanoparticles, creating hybrid catalysts with enhanced activity and selectivity. mdpi.com The pore structures of matrices like zeolites could also provide an architectural framework for designing organized assemblies of these hybrid materials. mdpi.com Such systems hold potential for eco-friendly solutions in catalysis and environmental remediation. mdpi.com
| Nanomaterial Component | Type of Interaction | Potential Application |
|---|---|---|
| Graphene/Carbon Nanotubes | π-π Stacking | Conductive polymers, electronic sensors |
| Gold/Silver Nanoparticles | Surface functionalization (coordination) | Catalysis, plasmonic sensors |
| Zeolites/Mesoporous Silica (B1680970) | Guest-host inclusion | Shape-selective catalysis, controlled release systems |
| Quantum Dots | Energy/electron transfer | Optoelectronic devices, bio-imaging |
Application of Machine Learning and Artificial Intelligence in Design and Synthesis
Key areas for future application include:
Retrosynthesis Prediction : ML algorithms can be trained on vast chemical reaction databases to predict novel and efficient synthetic pathways for this compound and its analogues, potentially uncovering more sustainable or cost-effective methods. engineering.org.cn
Reaction Optimization : AI can be employed to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by analyzing complex datasets, leading to higher yields and purity while minimizing experimental effort.
Property Prediction : By learning from the structure-property relationships of known compounds, ML models can predict the electronic, optical, and biological properties of new, un-synthesized derivatives of this compound. This allows for the in silico screening of vast chemical spaces to identify promising candidates for specific applications, such as in pharmaceuticals or organic electronics.
The integration of ML will streamline the research and development cycle, making the exploration of the chemical space around this compound more efficient and targeted. engineering.org.cn
Further Development of Green and Sustainable Synthesis Methods
In line with the global push for sustainable technology, future research will undoubtedly focus on developing greener synthetic protocols for this compound. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. conicet.gov.ar For pyrrole synthesis, this involves moving away from traditional methods that may use harsh conditions or toxic reagents.
Future research directions are expected to include:
Novel Catalysis : The use of reusable heterogeneous catalysts, such as nanoparticles or functionalized polymers like Amberlyst A-15, can simplify product purification and reduce waste. semanticscholar.orgresearchgate.net
Eco-Friendly Solvents : Replacing conventional volatile organic compounds with greener alternatives like water, glycerol, lactic acid, or polyethylene glycol (PEG) is a key objective. semanticscholar.orgresearchgate.net Solvent-free, or neat, reaction conditions are also a highly desirable goal. researchgate.net
Energy-Efficient Methodologies : The application of alternative energy sources such as microwave irradiation and ultrasound can often lead to significantly shorter reaction times, lower energy consumption, and improved yields compared to conventional heating. semanticscholar.orgresearchgate.net
Multi-Component Reactions (MCRs) : Designing one-pot syntheses where multiple starting materials react in a single step improves atom economy and reduces the number of purification steps, thereby minimizing waste generation. researchgate.net
| Green Approach | Example/Methodology | Key Advantage | Reference |
|---|---|---|---|
| Alternative Solvents | Use of lactic acid, water, glycerol, PEG-200 | Reduced toxicity and environmental impact | semanticscholar.orgresearchgate.net |
| Reusable Catalysts | ZnO nanostructures, Amberlyst A-15 | Ease of separation, reduced waste, cost-effective | semanticscholar.orgresearchgate.net |
| Energy Efficiency | Microwave irradiation, Ultrasound assistance | Faster reactions, lower energy consumption | semanticscholar.orgresearchgate.net |
| Atom Economy | One-pot, three-component synthesis | Fewer synthetic steps, less waste | researchgate.net |
| Solvent-Free Conditions | Heating neat reactants | Eliminates solvent waste and simplifies workup | researchgate.net |
Expanding the Scope of Supramolecular Recognition and Self-Assembly
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful strategy for constructing highly ordered, functional materials from molecular building blocks. nih.gov The structure of this compound contains key features for directing self-assembly: the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the extensive π-conjugated system of the phenyl and pyrrole rings can participate in π-π stacking interactions.
Future research is expected to explore how these interactions can be programmed to create well-defined supramolecular architectures. By modifying the peripheral substituents on the phenyl rings, researchers can tune the strength and directionality of these non-covalent forces to guide the assembly process. This could lead to the formation of various nanostructures, such as:
Supramolecular Polymers : One-dimensional chains held together by a combination of hydrogen bonding and π-stacking.
2D Nanosheets : Extended planar networks formed on surfaces, which could be studied using techniques like scanning tunneling microscopy. nih.gov
Helical Structures : The introduction of chiral centers could induce the formation of supramolecular helices, a common motif in biological systems. nih.gov
These self-assembled materials could find applications in molecular electronics, sensing, and as templates for the growth of other nanomaterials.
Exploration of Novel Photophysical Phenomena and Advanced Photonic Device Applications
The conjugated π-system of this compound suggests that it and its derivatives possess interesting photophysical properties. Related heterocyclic compounds, such as diketopyrrolopyrroles (DPPs), are known for their strong absorption and emission in the visible spectrum and high fluorescence quantum yields. nih.govacs.org Future investigations will likely focus on a detailed characterization of the photophysical behavior of this compound.
Key areas of exploration include:
Fluorescence and Phosphorescence : A systematic study of the emission properties, including quantum yields and lifetimes, by modifying the electronic nature of substituents on the phenyl rings.
Non-Linear Optics (NLO) : Investigating the NLO properties of derivatives, which could be useful for applications in optical communications and data storage.
Photo-induced Electron/Energy Transfer : Probing the potential for these processes in dyad systems where this compound is linked to an electron acceptor or donor, which is crucial for applications in artificial photosynthesis and solar cells.
The insights gained from these studies could pave the way for the incorporation of this compound as a core chromophore in advanced photonic devices.
| Potential Application | Key Photophysical Property to Investigate | Rationale |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color tuning | Efficient conversion of electricity to light. |
| Fluorescent Sensors | Environment-sensitive emission (solvatochromism) | Changes in fluorescence upon binding to an analyte. |
| Organic Solar Cells (OSCs) | Broad absorption spectrum, efficient charge separation | Use as a donor or acceptor material in the active layer. |
| Non-Linear Optical Materials | Large hyperpolarizability | Applications in frequency conversion and optical switching. |
Q & A
Q. What are the common synthetic routes for preparing 2,3-diphenyl-1H-pyrrole derivatives?
The synthesis of this compound derivatives typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl substituents. For example, arylboronic acids can react with halogenated pyrrole precursors under reflux conditions in a dioxane/water solvent system with K₂CO₃ as a base . Key steps include protecting/deprotecting functional groups (e.g., using NaH/MeI for methylation ) and purification via column chromatography . Reaction progress is monitored using TLC and NMR spectroscopy .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments. For example, deshielded protons near electron-withdrawing groups (e.g., carbonyls) appear as distinct signals .
- X-ray Crystallography : Resolves molecular geometry and π-π stacking interactions in solid-state structures, as demonstrated for related pyrrolo[2,3-b]pyridines .
- HPLC/MS : Validates purity (>98%) and molecular weight, especially for intermediates with labile functional groups .
Q. What are the key solubility and stability considerations for storing this compound derivatives?
Solubility varies with substituents: polar groups (e.g., esters) enhance solubility in DMSO or THF, while nonpolar aryl groups favor dichloromethane. Stability is improved by storing compounds at 2–8°C in amber vials to prevent photodegradation . For hygroscopic derivatives, desiccants and inert atmospheres (N₂/Ar) are recommended .
Advanced Research Questions
Q. How do electron-donating vs. electron-withdrawing substituents affect the reactivity of this compound in cross-coupling reactions?
Electron-donating groups (e.g., methoxy) on the phenyl rings enhance nucleophilicity, facilitating oxidative addition in Pd-catalyzed reactions. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity but improve regioselectivity. For example, 3,4-dimethoxyphenylboronic acid reacts efficiently with brominated precursors under mild conditions . Kinetic studies using varying substituents can quantify these effects via Hammett plots .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from tautomerism or impurities. For example:
- Tautomer Identification : Use variable-temperature NMR to observe proton exchange in NH-containing derivatives .
- Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted boronic acids) .
- Crystallographic Validation : Cross-verify NMR assignments with X-ray diffraction data to resolve ambiguous NOE correlations .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Ligand Design : Bulky ligands (e.g., PPh₃) favor coupling at sterically accessible positions .
- Directed Metalation : Pre-functionalize the pyrrole core with directing groups (e.g., sulfonyl) to control substitution sites .
- Computational Modeling : DFT calculations predict transition-state energies for competing pathways, guiding experimental conditions .
Q. How can researchers validate purity and assess trace impurities in this compound derivatives?
- LC-MS/MS : Detects impurities at ppm levels by fragmenting ions and matching to known byproduct spectra .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N to identify solvent residues or incomplete reactions .
- 2D NMR : Identifies minor tautomers or diastereomers through ¹H-¹³C HMBC correlations .
Q. How to design experiments for studying structure-activity relationships (SAR) in this compound-based inhibitors?
- Systematic Substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 2- and 3-positions .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities .
- Co-crystallization : Determine binding modes with X-ray structures of inhibitor-enzyme complexes to correlate substituent effects with activity .
Methodological Notes
- Data Contradictions : Address conflicting results (e.g., unexpected reaction yields) by replicating experiments under controlled conditions and using orthogonal analytical techniques .
- Ethical Practices : Adhere to safety protocols for handling reactive intermediates (e.g., aryl chlorides) and dispose of waste per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
